molecular formula C8H5BrClF3 B1369541 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene CAS No. 886500-26-1

2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene

Cat. No. B1369541
M. Wt: 273.48 g/mol
InChI Key: FSQANOAIVKWIEU-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H5BrClF3 . It is a liquid under normal conditions and should be stored in an inert atmosphere at 2-8°C .


Physical And Chemical Properties Analysis

2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene is a liquid with a predicted density of 1.640±0.06 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

1. Synthetic Chemistry and Organometallic Synthesis

2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene and its derivatives are prominently used in synthetic chemistry, particularly in organometallic synthesis. For instance, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums, showcasing their utility in the synthesis of complex organic structures (Mongin, Desponds, & Schlosser, 1996). Additionally, 1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to the compound , has been utilized as a versatile starting material in organometallic synthesis, forming various synthetically useful reactions through its phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

2. Development of Non-Peptide Small Molecular Antagonists

In the field of medicinal chemistry, derivatives of 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene have been synthesized and characterized for their potential as non-peptide small molecular antagonists. For instance, benzamide derivatives have been developed using this compound as a precursor, showcasing its role in advancing drug discovery and development (Bi, 2015), (Cheng, 2014), (H. Bi, 2014).

3. Exploration in Crystallography and Material Science

This chemical is also significant in the field of crystallography and material science. Studies involving bromo- and bromomethylsubstituted benzenes, including compounds similar to 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene, have contributed to understanding molecular interactions and crystal packing patterns, which are crucial for material design and analysis (Jones, Kuś, & Dix, 2012).

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . It should be handled with protective gloves, protective clothing, and eye/face protection . In case of contact with skin or eyes, rinse immediately with plenty of water .

properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQANOAIVKWIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590642
Record name 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene

CAS RN

886500-26-1
Record name 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-26-1
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Record name 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)benzyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Kumar, R Ramu, PS Shirahatti, VBC Kumari… - …, 2021 - Wiley Online Library
In our effort to identify potent fluorinated small molecules as antidiabetic compounds, a novel fluorinated series of 2‐chloro‐6‐(trifluoromethyl)benzyloxy arylidene derived Rhodanine …

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